molecular formula C10H17NO9 B570088 1-Deoxy-1-(L-aspartyl)-D-fructose CAS No. 31105-02-9

1-Deoxy-1-(L-aspartyl)-D-fructose

Cat. No. B570088
CAS RN: 31105-02-9
M. Wt: 295.244
InChI Key: HBBXRCQSHPEJRH-WGDRPHDWSA-N
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Description

1-Deoxy-1-(L-aspartyl)-D-fructose is a chemical compound with the molecular formula C10 H17 N O9 . It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

1-Deoxy-1-(L-aspartyl)-D-fructose has a molecular weight of 295.243 . More detailed physical and chemical properties couldn’t be found .

Scientific Research Applications

Amadori Compound and Heat Sensitivity

1-Deoxy-1-(L-aspartyl)-D-fructose is an Amadori compound , which forms during the initial stages of the Maillard reaction—a complex series of chemical reactions that occur during food processing and cooking. Specifically, it arises from the reaction between reducing sugars (like fructose) and amino acids (such as aspartic acid). Researchers have identified this compound as N-(1-deoxy-1-fructosyl) phenylalanine (Fru-Phe) . Its presence can serve as a sensitive indicator of heat treatment in food products.

Plant Growth Promotion and Bacterial Metabolites

Different bacterial species are widely used as natural biostimulants in agriculture to enhance nutrient efficiency, abiotic stress tolerance, and crop quality. Although the complete extracellular metabolome of bacteria responsible for biostimulation remains largely unknown, recent non-targeted metabolomics studies shed light on key pathways associated with bacterial biostimulant activity .

Key Pathways::

Identified Bioactive Metabolites:: Several metabolites were found to correlate with biostimulant activity. Notably:

properties

IUPAC Name

(2S)-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO9/c12-3-6(14)9(18)8(17)5(13)2-11-4(10(19)20)1-7(15)16/h4,6,8-9,11-12,14,17-18H,1-3H2,(H,15,16)(H,19,20)/t4-,6+,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBXRCQSHPEJRH-WGDRPHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314135
Record name Fructose-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Deoxy-1-(L-aspartyl)-D-fructose

CAS RN

31105-02-9
Record name Fructose-aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31105-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Deoxy-D-fructos-1-yl)aspartic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031105029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fructose-aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(1-DEOXY-D-FRUCTOSYL)-L-ASPARTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XLZ6O6W5N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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